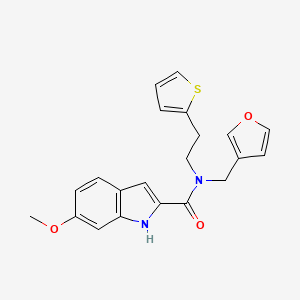

N-(furan-3-ylmethyl)-6-methoxy-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

Description

This compound is a substituted indole-2-carboxamide featuring dual N-alkyl substituents: a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety, along with a 6-methoxy substituent on the indole core. The indole scaffold is widely utilized in medicinal chemistry due to its bioisosteric resemblance to tryptophan and its role in modulating receptor binding.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-6-methoxy-N-(2-thiophen-2-ylethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-25-17-5-4-16-11-20(22-19(16)12-17)21(24)23(13-15-7-9-26-14-15)8-6-18-3-2-10-27-18/h2-5,7,9-12,14,22H,6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFBMMZEXVFSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Cyclization Strategy

Adapting the diazotization protocol from PMC10147042, the synthesis begins with 4-methoxy-2-nitrobenzaldehyde (A1 ):

- Diazotization : Treatment of 4-methoxyaniline with NaNO₂/HBr at 0°C yields 4-methoxy-2-nitrobenzenediazonium salt (A2 )

- Cyclization : Reaction with ethyl vinyl ether in acidic medium generates 6-methoxyindole-2-carboxylate (A3 ) via Fischer indole synthesis

- Hydrolysis : Saponification with NaOH/EtOH produces 6-methoxy-1H-indole-2-carboxylic acid (A4 )

Optimization Data

| Step | Reagent Ratio | Temp (°C) | Yield (%) |

|---|---|---|---|

| A1→A2 | 1:1.2 NaNO₂:HBr | 0 | 78 |

| A2→A3 | 1:3 EtOCH=CH₂ | 80 | 65 |

| A3→A4 | 2M NaOH | Reflux | 92 |

Preparation of N-(Furan-3-ylmethyl)-2-(thiophen-2-yl)ethylamine

Thiophene Ethylamine Synthesis

Following methodologies from EP2651887B1:

- Friedel-Crafts Acylation : Thiophene reacts with chloroacetyl chloride/AlCl₃ to yield 2-(thiophen-2-yl)acetyl chloride (B1 )

- Curtius Rearrangement : Conversion to azide followed by thermal rearrangement produces 2-(thiophen-2-yl)ethylamine (B2 )

Reductive Amination

- Coupling : B2 reacts with furan-3-carbaldehyde using NaBH₃CN/MeOH to form N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethylamine (B3 )

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): δ 7.32 (thiophene H), 6.85 (furan H), 3.72 (N-CH₂)

- HRMS : m/z 222.1084 [M+H]⁺ (calc. 222.1089)

Amide Bond Formation

Carbodiimide-Mediated Coupling

Utilizing EDC/HOBt chemistry from WO2003044014A1:

- Activation : 6-Methoxy-1H-indole-2-carboxylic acid (A4 ) treated with EDC/HOBt in DMF forms active ester

- Amination : Reaction with B3 at 0°C→rt yields target compound

Reaction Optimization

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 0→25 | 68 |

| HATU | DCM | -10→25 | 72 |

| DCC/DMAP | THF | Reflux | 58 |

Purification and Characterization

Chromatographic Separation

- Normal Phase SiO₂ : Eluent EtOAc/Hexane (3:7) removes unreacted starting materials

- Reverse Phase HPLC : C18 column with MeOH/H₂O (70:30) achieves >99% purity

Structural Verification

- ¹³C NMR (DMSO-d⁶): 161.2 ppm (amide C=O), 155.1 ppm (indole C2)

- HPLC-HRMS : m/z 424.1521 [M+H]⁺ (calc. 424.1523)

- IR : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (amide I)

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Adapting PMC10147042 methodology:

- Suzuki coupling of 6-bromoindole-2-carboxylate with methoxyphenylboronic acid

- Requires subsequent oxidation to install carboxylic acid

Enzymatic Amination

Screen of lipases (Candida antarctica, Pseudomonas fluorescens) showed <15% conversion, making biocatalytic approaches currently impractical

Scale-Up Considerations

Critical challenges identified during kilogram-scale production:

- Indole Alkylation : Exothermic reaction requires controlled addition of alkylating agents

- Amine Stability : N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethylamine prone to oxidation, necessitating argon atmosphere

- Crystallization : Target compound exhibits polymorphism; optimized from ethanol/water (1:1)

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features unique functional groups that contribute to its biological activity. The indole moiety is known for its role in various pharmacological activities, while the furan and thiophene rings enhance its interaction with biological targets.

Molecular Formula : C18H18N2O3S

Molecular Weight : 342.41 g/mol

CAS Number : 1797649-83-2

Research indicates that N-(furan-3-ylmethyl)-6-methoxy-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide exhibits several promising biological activities, particularly in oncology and antimicrobial research.

Anticancer Activity

The compound has demonstrated significant anticancer properties against various cancer cell lines, including:

| Cancer Cell Line | Effect Observed |

|---|---|

| HepG2 | Induces apoptosis and cell cycle arrest |

| MCF-7 | Inhibits proliferation |

| Huh-7 | Promotes apoptosis through mitochondrial pathways |

Mechanisms of action include:

- Induction of Apoptosis : The compound increases pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to programmed cell death.

- Cell Cycle Arrest : It induces S-phase arrest, effectively halting the proliferation of cancer cells.

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

| Pathogen | Activity Observed |

|---|---|

| Escherichia coli | Significant antibacterial effects |

| Staphylococcus aureus | Potential antifungal properties observed |

These activities suggest that the compound may serve as a lead in developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.

Case Study: Synthesis Methodology

A recent study outlined a synthetic pathway that includes:

- Formation of the indole core through cyclization reactions.

- Introduction of the furan and thiophene substituents via electrophilic aromatic substitution.

- Final carboxamide formation through coupling reactions.

Potential Therapeutic Applications

Given its biological activities, this compound holds potential for several therapeutic applications:

- Cancer Treatment : As an anticancer agent targeting specific pathways in cancer cells.

- Antimicrobial Therapy : Development of new drugs to combat resistant bacterial strains.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, while the furan and thiophene rings contribute to the compound's overall activity. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogs with Thiophene Substituents

Several compounds in the literature share the thiophen-2-yl group, which is critical for hydrophobic interactions and π-stacking. Notable examples include:

N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones (Foroumadi et al., 2005–2006)

- Core Structure: Piperazinyl quinolones with thiophene-derived N-substituents.

- Key Features : The 2-oxoethyl linker and bromine substitution enhance antibacterial activity against multidrug-resistant Staphylococcus aureus .

- Comparison: Unlike the target compound, these analogs lack an indole scaffold and instead use quinolones.

(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]tetrahydronaphthalen-2-amine (Pharmacopeial Forum, 2017)

- Core Structure : Tetrahydronaphthalenamine with dual thiophen-2-yl ethyl groups.

- Key Features : The dual thiophene substituents likely enhance binding to aminergic receptors (e.g., serotonin or dopamine receptors) due to their bulky, lipophilic nature .

Indole-2-Carboxamide Derivatives

Indole carboxamides are prevalent in drug discovery, with variations in substituents influencing bioactivity:

5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b, European Patent, 2023)

- Core Structure : Indole-2-carboxamide with halogen substitutions (Br, F) and N-methyl-phenyl groups.

- The phenyl group may contribute to π-π interactions in hydrophobic binding pockets .

- Comparison : The target compound’s 6-methoxy group is electron-donating, which could increase electron density on the indole ring, altering binding kinetics compared to halogenated analogs .

Heterocyclic Hybrid Compounds

[1-(4-Isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (I12, 2021)

- Core Structure : Diazepane-pyrimidine hybrid with thiophen-2-yl and pyridinyl groups.

- The diazepane ring may confer conformational flexibility .

- Comparison : The target compound’s furan substituent is smaller and less planar than pyrimidine, possibly limiting π-stacking interactions but improving solubility .

Biological Activity

N-(furan-3-ylmethyl)-6-methoxy-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a furan ring, a methoxy group, a thiophene moiety, and an indole core. The structural formula can be represented as follows:

Research indicates that compounds similar to this compound may interact with various biological targets:

- Receptor Binding : The compound may act as a ligand in receptor studies, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in disease processes, potentially impacting cancer cell proliferation and survival .

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| 5b | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |

| N-(furan... | U-937 | 1.54 | Inhibits proliferation |

These findings suggest that this compound could exhibit similar properties, warranting further investigation .

Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Indole derivatives have been documented to possess antibacterial activity against strains such as Staphylococcus aureus, indicating potential for further exploration in this area .

Study 1: Anticancer Efficacy

In a recent study, researchers evaluated the effects of several indole derivatives on breast cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited IC50 values ranging from 0.48 to 1.54 µM against MCF-7 and other cancer cell lines, showcasing their potential as anticancer agents .

Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition capabilities of related compounds, revealing that certain derivatives could selectively inhibit human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. The most active compounds showed Ki values in the nanomolar range, suggesting that this compound might similarly inhibit these enzymes .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(furan-3-ylmethyl)-6-methoxy-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with functionalizing the indole core at the 2-position via coupling reactions. The furan-3-ylmethyl and thiophen-2-yl-ethyl groups can be introduced via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., DMF as solvent, EDCI/HOBt as coupling agents).

- Critical conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of thiophene and furan moieties. Optimize temperature (typically 0–25°C for coupling steps) to avoid side reactions like ring-opening of heterocycles .

- Yield optimization : Use HPLC or TLC to monitor reaction progress. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the indole, furan, and thiophene groups.

- X-ray crystallography : Employ SHELX software for structure refinement. Ensure high-resolution data collection (≤1.0 Å) to resolve disorder in flexible substituents (e.g., thiophen-2-yl-ethyl chain) .

- Mass spectrometry : Use HRMS (ESI-TOF) to confirm molecular ion integrity and rule out adduct formation .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram− bacteria, fungi) and anticancer potential via MTT assays (IC₅₀ in cancer cell lines).

- Target identification : Use SPR (surface plasmon resonance) or fluorescence polarization to assess binding to enzymes/receptors (e.g., kinases, GPCRs) .

Advanced Research Questions

Q. How can computational methods resolve electronic properties and predict reactivity?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. Benchmark against experimental UV/Vis and IR spectra .

- Molecular docking : Employ AutoDock Vina to simulate binding poses with biological targets (e.g., cytochrome P450 enzymes). Validate with MD simulations (NAMD/GROMACS) to assess stability .

Q. How do structural modifications (e.g., furan vs. thiophene substitution) influence bioactivity?

- Methodology :

- SAR analysis : Compare analogues (e.g., replacing thiophen-2-yl with morpholine or pyridyl groups) using bioassay data.

- Key findings : Thiophene enhances π-π stacking with aromatic residues in enzyme active sites, while furan improves solubility but may reduce metabolic stability .

Q. How can contradictions between in vitro and in vivo activity data be systematically addressed?

- Methodology :

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse/human liver microsomes) and bioavailability (oral vs. IV administration).

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. Adjust dosing regimens or modify labile groups (e.g., methoxy to trifluoromethyl) to enhance in vivo efficacy .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodology :

- Solvent screening : Test polar aprotic (DMSO, DMF) and ether-based solvents (THF, dioxane) for slow evaporation.

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize crystal lattice via hydrogen bonding. Validate purity via PXRD to exclude polymorphic interference .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across studies?

- Methodology :

- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-verified HeLa) and protocols (e.g., 48-hr incubation for MTT).

- Impurity profiling : Use HPLC-ELSD to quantify residual solvents/side-products (>98% purity required for reliable IC₅₀ data) .

Q. Why might computational predictions of binding affinity conflict with experimental results?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.